

Application Note: A Stability-Indicating HPLC Method for the Analysis of Ciclesonide

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Compound of Interest		
Compound Name:	Ciclesonide	
Cat. No.:	B1668983	Get Quote

Introduction

Ciclesonide is a corticosteroid utilized for the management of asthma and allergic rhinitis. To ensure the quality, efficacy, and safety of pharmaceutical products containing ciclesonide, it is imperative to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of ciclesonide in bulk drug and pharmaceutical formulations. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Method Development

The primary objective of this method is to achieve effective separation of **ciclesonide** from its potential degradation products. A systematic approach was undertaken to optimize the chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detector wavelength.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.



Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol: Water (95:5 v/v), pH adjusted to 3 with Orthophosphoric Acid[1][2]
Flow Rate	0.9 mL/min[1][2]
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	225 nm[1][2]
Run Time	15 minutes

Experimental Protocols

- 1. Standard and Sample Preparation
- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **ciclesonide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (20 $\mu g/mL$): Dilute 20 mL of the standard stock solution to 100 mL with the mobile phase.
- Sample Preparation (from Metered-Dose Inhaler): Actuate a specified number of doses from the inhaler into a known volume of mobile phase to achieve a theoretical concentration of 20 μg/mL of **ciclesonide**. Sonicate for 15 minutes and filter through a 0.45 μm nylon syringe filter before injection.

2. Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1] **Ciclesonide** was subjected to various stress conditions as per ICH guidelines Q1A (R2).[1][2]

Acid Hydrolysis:



- To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.
- Reflux the solution at 60°C for 10 minutes.[1]
- Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
- Dilute to 10 mL with the mobile phase.
- Base Hydrolysis:
 - To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.
 - Keep the solution at 60°C for 15 minutes.[1]
 - Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
 - Dilute to 10 mL with the mobile phase.
- Oxidative Degradation:
 - To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
 - Keep the solution at room temperature for 24 hours.
 - Dilute to 10 mL with the mobile phase.
- Thermal Degradation:
 - Expose the solid ciclesonide powder to dry heat at 105°C in an oven for 24 hours.
 - Accurately weigh the heat-treated powder to prepare a 100 μg/mL solution in the mobile phase.
- Photolytic Degradation:
 - Expose the solid ciclesonide powder to UV light (254 nm) in a photostability chamber for 24 hours.



 $\circ\,$ Accurately weigh the UV-exposed powder to prepare a 100 $\mu g/mL$ solution in the mobile phase.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	5800
% RSD of Peak Area (n=6)	≤ 2.0%	0.5%

Table 2: Results of Forced Degradation Studies

Stress Condition	% Degradation	Number of Degradation Peaks	Resolution (Rs) between Ciclesonide and Closest Degradant
Acid (0.1 M HCl, 60°C, 10 min)	10%[1]	1[1]	2.8
Base (0.1 N NaOH, 60°C, 15 min)	Significant[1]	2[1]	3.5
Oxidative (30% H ₂ O ₂ , RT, 24 hr)	No significant degradation	0	-
Thermal (105°C, 24 hr)	Significant[1]	1	2.5
Photolytic (UV light, 24 hr)	Significant[1]	1	3.1

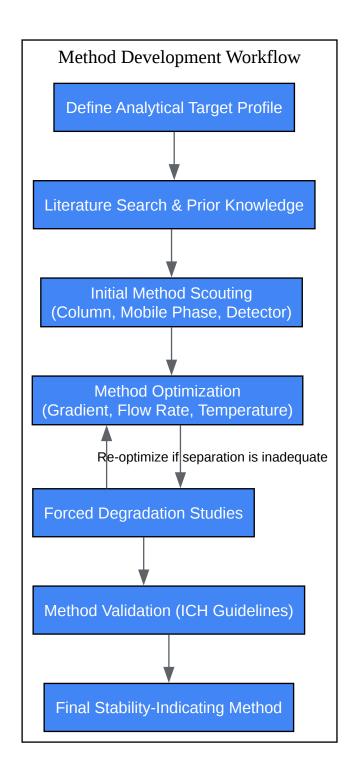
Table 3: Validation Summary



Parameter	Result
Linearity (Range)	5-150 μg/mL
Correlation Coefficient (r²)	0.999
LOD	0.1 μg/mL
LOQ	0.3 μg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Robustness	Robust

Visualization

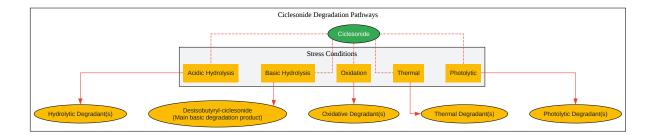




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Caption: Experimental workflow for developing a stability-indicating HPLC method.





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Caption: Forced degradation pathways of **ciclesonide** under various stress conditions.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of **ciclesonide** in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of **ciclesonide** in pharmaceutical formulations. The clear separation of the parent drug from its degradation products confirms the stability-indicating nature of the assay.[3][4]

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